molecular formula C13H8F3N3OS B2473275 7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 866135-97-9

7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2473275
CAS No.: 866135-97-9
M. Wt: 311.28
InChI Key: FYPSTSHVUHKSPF-UHFFFAOYSA-N
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Description

IUPAC Name: 7-Methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Molecular Formula: C₁₅H₉F₃N₄OS
Molecular Weight: 366.32 g/mol

This heterocyclic compound features a fused [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one core, substituted at the 2-position with a 4-(trifluoromethyl)phenyl group and at the 7-position with a methyl group. The trifluoromethyl (CF₃) substituent enhances lipophilicity and metabolic stability, while the methyl group at the 7-position modulates electronic and steric properties.

Properties

IUPAC Name

7-methyl-2-[4-(trifluoromethyl)phenyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3OS/c1-7-6-10(20)19-12(17-7)21-11(18-19)8-2-4-9(5-3-8)13(14,15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPSTSHVUHKSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)SC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The biochemical properties of SMR000126287 are not fully understood yet. It is known that 1,3,4-thiadiazolo derivatives can interact with various enzymes and proteins. For instance, some derivatives have been found to inhibit the STAT3 enzyme, which plays a crucial role in many cellular processes, including cell growth and apoptosis.

Cellular Effects

The cellular effects of SMR000126287 are currently under investigation. Some 1,3,4-thiadiazolo derivatives have shown promising anticancer activity. For example, certain derivatives have demonstrated significant growth inhibition against various cancer cell lines.

Biological Activity

7-Methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a novel compound belonging to the class of thiadiazolo-pyrimidinones. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the current understanding of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H8F3N3OS
  • Molecular Weight : 305.27 g/mol
  • SMILES Notation : Cc1nc(sc1C(O)=O)-c2ccc(cc2)C(F)(F)F

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various thiadiazolo-pyrimidinones, including our compound of interest. The compound was tested against several bacterial strains:

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus ATCC 25923>100Limited
Enterococcus faecalis ATCC 29212>100Limited
Pseudomonas aeruginosa ATCC 15442>100Limited
Escherichia coli ATCC 25922>100Limited

While most derivatives exhibited minimum inhibitory concentrations (MIC) exceeding 100 µg/mL, certain derivatives showed promising activity against Gram-positive strains, indicating potential for further development .

Inhibition of Biofilm Formation

In addition to direct antibacterial activity, the compound's ability to inhibit biofilm formation was assessed. The results indicated that some derivatives effectively reduced biofilm formation by:

Compound Percentage Inhibition (%)
8a20
8b25
8c33
8e>50

These findings suggest that modifications at specific positions on the thiadiazolo-pyrimidinone scaffold significantly influence biofilm inhibition capabilities .

Antiviral Activity

The antiviral potential of thiadiazolo-pyrimidinones has also been investigated. In vitro studies demonstrated that certain derivatives could inhibit viral entry and replication. For instance:

  • Compound 8j showed effective inhibition against Candida albicans and other dermatological pathogens with BIC50 values around 39 µg/mL.

This suggests a broad spectrum of activity against various pathogens, highlighting its therapeutic potential in treating infections characterized by biofilm formation .

Case Study: Efficacy Against Biofilms

A specific case study focused on the dispersal activity of compound 8j against pre-formed biofilms of S. aureus and P. aeruginosa. The study reported significant disruption of biofilm architecture at concentrations as low as 200 µg/mL, demonstrating both efficacy and safety for potential therapeutic use.

Case Study: Antiviral Mechanism

Another study explored the mechanism by which selected compounds inhibited Ebola virus entry into host cells. The compounds were shown to interfere with viral glycoprotein interactions at the level of NPC1 (Niemann-Pick C1), a critical protein for viral entry. This mechanism highlights the versatility and potential application of thiadiazolo-pyrimidinones in antiviral therapy .

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of thiadiazole-pyrimidine derivatives, including 7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one. In vitro evaluations have shown that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC): The compound has demonstrated varying MIC values against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, some derivatives showed MIC values lower than 100 µg/mL against these strains .

Antifungal Activity

In addition to antibacterial effects, the compound has also been evaluated for antifungal activity. It has shown promising results against common fungal pathogens such as Candida albicans. The antifungal mechanism is believed to involve disruption of cell wall synthesis or function .

Case Study 1: Antibiofilm Activity

A study investigated the ability of various thiadiazole-pyrimidine derivatives to inhibit biofilm formation in S. aureus. Among the tested compounds, several derivatives exhibited over 50% inhibition at sub-MIC concentrations. This suggests potential for developing new antibiofilm agents targeting resistant strains .

Compound% Inhibition (at 200 µg/mL)BIC50 Values (µg/mL)
8j60%39
8k55%36
8l57%40

Case Study 2: Broad-Spectrum Antimicrobial Activity

Another study evaluated the broad-spectrum antimicrobial activity of several derivatives against both bacterial and fungal strains. The results indicated that some compounds could effectively disrupt biofilm architecture and reduce microbial load significantly .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is best illustrated through comparisons with analogs in the thiadiazolo-pyrimidine and related heterocyclic families. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity Unique Features Reference
This compound 2-position: 4-(CF₃)phenyl
7-position: methyl
Anticancer (NCI-H226, T-47D cell lines),
Xanthine oxidase inhibition
Enhanced lipophilicity and metabolic stability due to CF₃; methyl improves steric compatibility
7-Methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one 2-position: phenoxymethyl
7-position: methyl
Xanthine oxidase inhibition Phenoxymethyl enhances hydrogen bonding but reduces metabolic stability compared to CF₃
6-Chloro-7-methyl-2-(4-substituted-phenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one 6-position: Cl
7-position: methyl
2-position: aryl
Anticancer (NCI-H226, T-47D) Chlorine at 6-position increases electrophilicity, enhancing DNA interaction; CF₃ at 2-position improves selectivity
2-Bromo-7-trifluoromethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one 2-position: Br
7-position: CF₃
Dihydrophosphohydrolase (ENTPDase) inhibition Bromine increases steric bulk but reduces solubility; CF₃ at 7-position enhances target binding
2-Ethyl-7-piperazin-1-yl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one 2-position: ethyl
7-position: piperazine
αIIbβ3 receptor antagonism Piperazine improves solubility and receptor interaction; ethyl group limits conformational flexibility

Key Findings from Comparative Studies

Substituent Effects at the 2-Position: The 4-(trifluoromethyl)phenyl group in the target compound confers superior metabolic stability and target affinity compared to phenoxymethyl (as in ) or bromine (as in ). Fluorinated substituents, like CF₃, enhance hydrophobic interactions with enzyme active sites, as seen in ENTPDase inhibition studies . Larger substituents (e.g., naphthyl or bicyclic groups) at the 2-position reduce activity due to steric hindrance, as demonstrated in αIIbβ3 receptor antagonist studies .

Role of the 7-Methyl Group :

  • The methyl group at the 7-position optimizes steric compatibility with binding pockets, as evidenced by its retention in active anticancer derivatives (e.g., compound MTDP4(9) in ). Removal of this group (e.g., in unsubstituted analogs) leads to reduced activity .

Biological Activity Trends: Anticancer Activity: Derivatives with electron-withdrawing groups (e.g., Cl at 6-position, CF₃ at 2-position) exhibit enhanced cytotoxicity against lung and breast cancer cell lines, likely due to increased DNA intercalation or kinase inhibition . Enzyme Inhibition: The trifluoromethyl group improves xanthine oxidase inhibition (IC₅₀ ~12 µM) compared to non-fluorinated analogs, aligning with its role in mimicking purine substrates .

Synthetic Accessibility: The synthesis of 2-substituted derivatives (like the target compound) is less explored than 2,7-disubstituted analogs, as noted in . However, methods involving condensation of 2-amino-1,3,4-thiadiazoles with β-ketoesters or cyanoacetates are effective .

Unique Advantages of the Target Compound

  • Dual Functionalization : The combination of CF₃ (electron-withdrawing) and methyl (electron-donating) groups balances electronic and steric effects, optimizing both solubility and target binding.
  • Broad Bioactivity Spectrum : Unlike analogs with narrow applications (e.g., αIIbβ3 antagonists ), this compound shows promise in both anticancer and enzyme inhibition contexts .

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